molecular formula C14H21N3O6S B8264752 Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate

Cat. No.: B8264752
M. Wt: 359.40 g/mol
InChI Key: GCHWXMXGOQWPFC-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a tert-butyl group, a nitrobenzenesulfonamido group, and a carbamate group, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate typically involves multiple steps, including the protection of amine groups, sulfonation, and carbamate formation. One common method involves the reaction of tert-butyl carbamate with 3-(4-nitrobenzenesulfonamido)propylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Major Products Formed

    Reduction of the nitro group: Produces the corresponding amine.

    Nucleophilic substitution: Results in the replacement of the sulfonamido group with the nucleophile.

    Hydrolysis of the carbamate group: Produces the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonamido group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The carbamate group can also participate in covalent bonding with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[3-(4-aminobenzenesulfonamido)propyl]carbamate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl N-[3-(4-methylbenzenesulfonamido)propyl]carbamate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl N-[3-[(4-nitrophenyl)sulfonylamino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O6S/c1-14(2,3)23-13(18)15-9-4-10-16-24(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4,9-10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHWXMXGOQWPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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